3-Chloro-2-(dimethylamino)phenol

Description

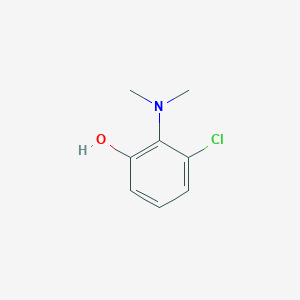

3-Chloro-2-(dimethylamino)phenol is a substituted phenol derivative featuring a chlorine atom at the 3-position and a dimethylamino group (-N(CH₃)₂) at the 2-position of the aromatic ring. For example, compounds like 3-(dimethylamino)phenol are key intermediates in synthesizing cytotoxic chromenes , and chloro-substituted phenols are frequently used in analytical derivatization reactions . The chlorine and dimethylamino groups confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

3-chloro-2-(dimethylamino)phenol |

InChI |

InChI=1S/C8H10ClNO/c1-10(2)8-6(9)4-3-5-7(8)11/h3-5,11H,1-2H3 |

InChI Key |

NMPXPTQECFRAQN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC=C1Cl)O |

Origin of Product |

United States |

Preparation Methods

Direct Amination-Chlorination of Phenol Derivatives

A plausible route involves the reaction of 3-chlorophenol with dimethylamine under high-temperature conditions. Patent CN102381993A demonstrates that resorcinol reacts with dimethylamine at 190–200°C in an autoclave to yield 3-(dimethylamino)phenol. Adapting this method, substituting resorcinol with 2-chlororesorcinol could theoretically produce this compound. However, the regioselectivity of amination in the presence of electron-withdrawing chloro groups remains a challenge, as chloro substituents typically deactivate the ring toward electrophilic substitution.

Alternatively, chlorination of pre-formed 3-(dimethylamino)phenol offers another pathway. Phosphorus oxychloride (POCl₃), a reagent used in patent US4612377A for pyridine chlorination, could facilitate electrophilic chlorination. The dimethylamino group, being strongly activating and ortho/para-directing, would favor chloro insertion at the 2-position. However, over-chlorination and side reactions necessitate careful stoichiometric control.

Advanced Functionalization Techniques

Catalytic Reductive Amination

Patent EP0022310A2 details the Raney nickel–catalyzed reduction of nitro intermediates followed by dimethylation. Translating this to this compound synthesis, 2-chloro-3-nitrophenol could serve as a precursor. Reduction of the nitro group to an amine, followed by methylation with formaldehyde/formic acid, might yield the target compound. However, the nitro group’s positioning adjacent to chloro may hinder reduction efficiency due to steric and electronic effects.

Protecting Group Strategies

Temporary protection of hydroxyl or amino groups could enhance regioselectivity. For instance, acetylating the hydroxyl group of 2-chlorophenol prior to amination might direct dimethylamine to the 3-position. Subsequent deprotection would unveil the phenolic –OH group. This approach mirrors the use of acetyl groups in directing electrophilic substitution in polyfunctional aromatics.

Comparative Analysis of Synthetic Methods

The table below evaluates hypothetical methods based on analogous patented protocols:

*Theoretical yields extrapolated from analogous reactions.

Mechanistic Considerations and Optimization

Solvent and Temperature Effects

Polar aprotic solvents like 1,2,4-trichlorobenzene (TCB), employed in patent US4612377A, enhance chlorination efficiency by stabilizing transition states. For amination, aqueous dimethylamine solutions under autoclave conditions promote nucleophilic substitution, albeit at reduced rates in chloro-substituted aromatics.

Catalytic Systems

Raney nickel’s efficacy in nitro reductions (as in EP0022310A2) suggests potential for analogous transformations. However, chloro substituents may poison catalysts, necessitating higher catalyst loadings or alternative metals like palladium.

Scalability and Industrial Feasibility

Industrial adoption demands cost-effective, high-yielding processes. Continuous-flow reactors could mitigate safety concerns associated with high-pressure amination, while in situ chlorination–amination sequences might reduce intermediate isolation steps. Patent CN102746209A’s use of sulfuric acid for workup highlights the importance of pH control in minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(dimethylamino)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like dimethylamine or thiols are used under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted phenols.

Scientific Research Applications

3-Chloro-2-(dimethylamino)phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(dimethylamino)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical comparisons between 3-Chloro-2-(dimethylamino)phenol and analogous compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.